N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and various aromatic substituents. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfonamide group via sulfonation reactions.
- Coupling of aromatic rings through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the sulfonamide group or the triazole ring.
Substitution: Aromatic substitution reactions may occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are known to interact with biological molecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other triazole or sulfonamide-containing compounds.
Triazole derivatives: Known for their antifungal and antimicrobial properties.
Sulfonamide derivatives: Widely used as antibiotics and in other therapeutic applications.
Uniqueness
The unique combination of the triazole ring, sulfonamide group, and specific aromatic substituents in N-(2-METHOXY-5-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H27N5O4S2 |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H27N5O4S2/c1-15-6-9-17(10-7-15)27(33(5,29)30)13-20-24-25-22(26(20)3)32-14-21(28)23-18-12-16(2)8-11-19(18)31-4/h6-12H,13-14H2,1-5H3,(H,23,28) |
InChI Key |
BYMUKTKZPLUSST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)C)OC)S(=O)(=O)C |
Origin of Product |
United States |
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